REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:47][O:48][C:49](=[O:53])[CH2:50][CH2:51][NH2:52].Br[C:55]1[CH:60]=[C:59]([N+:61]([O-:63])=[O:62])[CH:58]=[CH:57][C:56]=1[CH3:64].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:47][O:48][C:49](=[O:53])[CH2:50][CH2:51][NH:52][C:55]1[CH:60]=[C:59]([N+:61]([O-:63])=[O:62])[CH:58]=[CH:57][C:56]=1[CH3:64] |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
|
54.35 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.95 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
COC(CCN)=O
|
Name
|
|
Quantity
|
181.29 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
Cesium Carbonate
|
Quantity
|
683.5 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
nitrogen was bubbled through the suspension for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled through for another 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with ethylacetate, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Further purification by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCNC1=C(C=CC(=C1)[N+](=O)[O-])C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |